molecular formula C10H8ClN3O B8619159 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE

4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE

Cat. No.: B8619159
M. Wt: 221.64 g/mol
InChI Key: BVHKZMHLTUAREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE typically involves the nucleophilic substitution reaction of 3-chloropyrazine with aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(3-Chloropyrazin-2-yl)aniline
  • 4-(3-Chloropyridin-2-yloxy)aniline
  • 4-(3-Chloropyrimidin-2-yloxy)aniline

Comparison: 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-(3-chloropyrazin-2-yl)oxyaniline

InChI

InChI=1S/C10H8ClN3O/c11-9-10(14-6-5-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI Key

BVHKZMHLTUAREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dichloropyrazine (2.67 mL, 25.6 mmol), 4-aminophenol (2.29 g, 21 mmol), and cesium carbonate (8.21 g, 25.2 mmol) in dimethyl sulfoxide (70 mL) under argon was stirred at 100° C. for 18 h. The cooled reaction mixture was poured into water (100 mL), resulting in the precipitation of a brick-colored solid. After stirring for 10 min, the brown slurry was filtered to give a relatively pure crop of 4-(3-chloropyrazin-2-yloxy)aniline (3.67 g, 79% yield) as a brick-colored solid. [M+1]=222.1.
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round-bottomed flask was added 2,3-dichloropyrazine (7.3582 g, 49.4 mmol), 4-aminophenol (5.39 g, 49.4 mmol), and cesium carbonate (48.3 g, 148 mmol) in DMSO (165 mL) at 110° C. to stir overnight. The reaction mixture was diluted with water and extracted with EtOAc. The organic extract was washed with water, sat NaCl, sat sodium bicarbonate, dried with magnesium sulfate, filtered, and concentrated to give the title compound. MS (ESI, pos. ion) m/z: 222.1.
Quantity
7.3582 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
48.3 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,3-dichloropyrazine (470 mg, 3155 μmol) was combined with 4-aminophenol (344 mg, 3155 μmol) and cesium carbonate (1233 mg, 3786 μmol) in DMSO (5 ml) and heated to 70 C. After 3 hours, the mixture was cooled to room temperature, transferred to a separatory funnel rinsing with ethyl acetate and water, the layers were separated and the aqueous was extracted with ethyl acetate (3×). The combined organics were rinsed with brine, dried over sodium sulfate, filtered and concentrated to yield a brown solid which was carried forward without purification.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1233 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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